1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea
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Overview
Description
1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea is an organic compound that features a morpholine ring attached to a urea moiety, which is further substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with morpholine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(Morpholin-4-ylmethyl)-3-(4-aminophenyl)urea.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can enhance the compound’s binding affinity to its target. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-ylmethyl)-3-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.
1-(Piperidin-4-ylmethyl)-3-(4-nitrophenyl)urea: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(Morpholin-4-ylmethyl)-3-(4-chlorophenyl)urea: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
6342-36-5 |
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Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C12H16N4O4/c17-12(13-9-15-5-7-20-8-6-15)14-10-1-3-11(4-2-10)16(18)19/h1-4H,5-9H2,(H2,13,14,17) |
InChI Key |
PKBMFGOPFSTESK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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